4-isobutirilamido-N-(2-(metilsulfonamido)etil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide is a derivative of benzamide with potential electrophysiological properties. While the provided papers do not directly discuss this specific compound, they do provide insight into the activity of related compounds within the benzamide class. For instance, the first paper discusses the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, indicating that the imidazolyl group can replace the methylsulfonylamino group to produce class III electrophysiological activity . The second paper describes the synthesis and antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which are related to the compound . These papers suggest that the compound of interest may also exhibit similar cardiac electrophysiological properties.

Synthesis Analysis

The synthesis of compounds related to 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide involves the introduction of various substituents to the benzamide core. The first paper details the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, which are structurally similar to the compound of interest . The synthesis process likely involves multiple steps, including the formation of the core benzamide structure followed by the introduction of the N-substituted groups. The second paper also discusses the synthesis of a series of benzamides and sulfonamides, which would involve similar synthetic strategies . These methods could potentially be adapted for the synthesis of 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide.

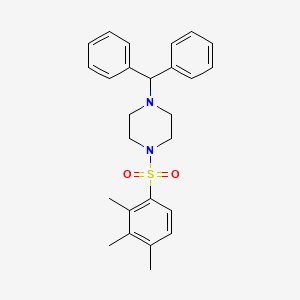

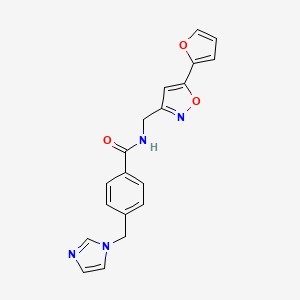

Molecular Structure Analysis

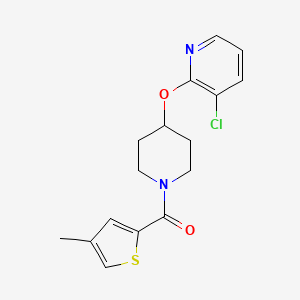

The molecular structure of 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide would be characterized by the presence of an isobutyramido group and a methylsulfonamidoethyl group attached to a benzamide core. The papers provided do not directly analyze the molecular structure of this specific compound, but they do discuss related compounds with similar functional groups . The presence of these groups is likely to influence the compound's electrophysiological properties by affecting its interaction with biological targets, such as ion channels.

Chemical Reactions Analysis

The chemical reactions involving 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide would be influenced by its functional groups. The papers do not provide specific reactions for this compound, but they do suggest that related benzamide derivatives exhibit reactivity that could be relevant . For example, the interaction with ion channels in cardiac tissue is a key reaction that defines the antiarrhythmic properties of these compounds. The specific chemical reactions of the compound would need to be studied to determine its exact behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide, such as solubility, stability, and bioavailability, are not directly discussed in the provided papers. However, the papers do mention that related compounds have been characterized in terms of their electrophysiological properties and their effects on cardiac tissue . These properties are crucial for the potential therapeutic application of the compound as an antiarrhythmic agent. The specific physical and chemical properties of 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide would need to be empirically determined to fully understand its pharmacological potential.

Aplicaciones Científicas De Investigación

- Anticancer Research Targeting Tubulin: This compound has shown promise as a tubulin polymerization inhibitor, which is crucial for cell division. Researchers are investigating its potential as an anticancer agent by disrupting microtubule dynamics and inhibiting tumor growth.

- Anti-inflammatory Properties NF-κB Inhibition: The compound exhibits anti-inflammatory effects by inhibiting the NF-κB pathway. Researchers study its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antibacterial Activity

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(methanesulfonamido)ethyl]-4-(2-methylpropanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-10(2)13(18)17-12-6-4-11(5-7-12)14(19)15-8-9-16-22(3,20)21/h4-7,10,16H,8-9H2,1-3H3,(H,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXMJLPXFPCMBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide](/img/structure/B2500938.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)

![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2500950.png)

![1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2500955.png)